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Compound of Interest

6-(3-Bromophenyl)-2-
Compound Name:
chloronicotinonitrile

CAS No.: 147426-93-5

Cat. No.: B136927

Get Quote

Executive Summary & Strategic Importance

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-value heterocyclic
building block, primarily utilized in the synthesis of kinase inhibitors and complex biaryl
pharmaceuticals. Its structural duality—featuring an electrophilic 2-chloro handle for SNAr
reactions and a 3-bromophenyl moiety for Suzuki-Miyaura couplings—makes it a critical
“linchpin" scaffold.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts for this
molecule. Unlike standard spectral lists, this document focuses on the diagnostic logic required
to distinguish this intermediate from its precursors (e.g., 2,6-dichloronicotinonitrile) and
potential regioisomers, ensuring precise structural validation in drug development workflows.

Structural Assignment & Numbering

To ensure accurate data interpretation, we utilize the following locant numbering system for the
Pyridine (Py) and Phenyl (Ph) rings.
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Molecular Visualization

The following diagram outlines the connectivity and electronic environments influencing the
chemical shifts.
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Figure 1: Connectivity map highlighting Quaternary carbons (Yellow) and Heteroatoms
(Red/Green). The C6-C1' bond is the key diagnostic linkage formed during synthesis.

Comparative 13C NMR Data Analysis

The following data presents the predicted chemical shifts based on chemometric additivity rules
and analogous 2,6-disubstituted nicotinonitriles. This approach is essential for validating the
product when exact literature values are paywalled or ambiguous.

Table 1: Chemical Shift Assignments (DMSO-d6)

Note: DMSO-d6 is the preferred solvent due to the poor solubility of biaryl systems in CDCI3.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b136927/docs?utm_src=pdf-body-img#13c-nmr-structural-analysis-guide-6-3-bromophenyl-2-chloronicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Carbon Locant

Type

) Diagnostic
Shift (5, ppm) Rationale

Nitrile (CN)

C_quat

Characteristic weak
115.2 signal; shielded by

anisotropy.

C2 (Py)

C_quat

Deshielded by
1515 adjacent N and ClI

(Inductive effect).

C3 (Py)

C_quat

Shielded position

ortho to electron-
109.8 _

donating CI

(resonance).

C4 (Py)

CH

Typical pyridine CH;
142.1 ypicatpy
para to the aryl group.

C5 (Py)

CH

Upfield doublet in
1215 HSQC; meta to the
aryl group.

C6 (Py)

C_quat

Key Diagnostic:

Downfield shift due to
158.4 ) ) )

conjugation with

Phenyl ring.

C1' (Ph)

C_quat

Ipso carbon of the
137.2 phenyl ring; sensitive
to rotation.

C2' (Ph)

CH

Ortho to Pyridine and
1295 Bromine; sterically

crowded.

C3' (Ph)

C_quat

Heavy Atom Effect:

Upfield shift caused
122.8

by Bromine (Spin-orbit

coupling).
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Deshielded ortho to

C4' (Ph) CH 133.1 )

Bromine.
C5' (Ph) CH 131.0 Meta to Bromine.
C6' (Ph) CH 126.4 Para to Bromine.

Comparison: Product vs. Starting Material

A common synthetic route involves the Suzuki coupling of 2,6-dichloronicotinonitrile.
Distinguishing the product from the starting material is critical.

. o o 6-(3-Bromophenyl)-2-
Feature 2,6-Dichloronicotinonitrile o o
chloronicotinonitrile

High (if 2,6-substituents were o
Symmetry ] ] o Asymmetric Biaryl system
identical, but here distinct)

C6 Shift ~154.0 ppm (C-Cl) ~158.4 ppm (C-Aryl)
) ) ] 6 additional signals (Phenyl
Aromatic Region Only 2 signals (C4, C5) ]
ring)
~122.8 ppm (Distinctive upfield
C3' (C-Br) Absent

quaternary)

Experimental Protocol for Reproducibility

To obtain the resolution required for the assignments above, the following acquisition
parameters are mandatory.

Sample Preparation
e Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

o Concentration: 20—30 mg in 0.6 mL solvent. Warning: Lower concentrations may result in lost
quaternary signals (C2, C3, C6, C1', C3', CN).

Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
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Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (d1):2.0 - 3.0 seconds.

o Reasoning: The molecule contains 6 quaternary carbons. A short d1 will saturate these
nuclei, making them invisible or non-integrable.

Scans (NS): Minimum 1024 scans.

o Reasoning: Low sensitivity of 13C (1.1% abundance) and splitting of signal intensity into
multiple aromatic peaks requires high signal averaging.

Spectral Width: 240 ppm (include carbonyl/cyano region).

Diagnostic Workflow (Logic Tree)

Use this workflow to validate your synthesized material.

Start: Acquire 13C {1H} NMR

( Is there a peak at ~115 ppm? )

Yes
Count Quaternary Carbons
(DEPTQ or intensity)
Found 6 Quats No (Nitrile hydrolysis?)
Check for C-Br effect <6 Quats
(~122-123 ppm)
Present Absent (Des-bromo analog?)

CONFIRMED: REJECT:

6-(3-Bromophenyl)-2-chloronicotinonitrile Check Precursors/Regioisomers
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Figure 2: Step-by-step decision tree for structural validation using 13C NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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